5''-Amino-3',4',5''-trideoxybutirosin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5''-Amino-3',4',5''-trideoxybutirosin A is a complex organic compound characterized by multiple amino groups and hydroxyl functionalities. This compound is notable for its intricate structure, which includes several cyclic and acyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5''-Amino-3',4',5''-trideoxybutirosin A involves multiple steps, each requiring specific reagents and conditions. One common approach is the stepwise assembly of the cyclic and acyclic components, followed by their coupling under controlled conditions. The reaction typically involves the use of protecting groups to prevent unwanted side reactions and the application of catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
5''-Amino-3',4',5''-trideoxybutirosin A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
5''-Amino-3',4',5''-trideoxybutirosin A has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5''-Amino-3',4',5''-trideoxybutirosin A exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(tert-butyl)benzamide: This compound shares the amino and amide functionalities but differs in its overall structure and properties.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with multiple amino groups, used in different chemical and biological contexts.
Properties
CAS No. |
56182-07-1 |
---|---|
Molecular Formula |
C21H42N6O9 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H42N6O9/c22-4-3-12(28)19(32)27-11-5-10(26)17(35-20-9(25)2-1-8(6-23)33-20)18(14(11)29)36-21-16(31)15(30)13(7-24)34-21/h8-18,20-21,28-31H,1-7,22-26H2,(H,27,32) |
InChI Key |
CSQREYMBOGFQHZ-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N |
Synonyms |
5''-amino-3',4',5''-trideoxybutirosin A aminotrideoxybutirosin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.